![molecular formula C20H23FN4O2 B15117564 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B15117564.png)
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide
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Overview
Description
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a fluorine atom, an octahydrocyclopenta[c]pyrrole core, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrimidine Ring: This step involves the reaction of suitable starting materials, such as benzylidene acetones and ammonium thiocyanates, under reflux conditions in benzene/cyclohexanol to form pyrimidine-thiones.
Aromatization and Substitution: The heterocyclic ring is aromatized in boiling xylene in the presence of sulfur, followed by substitution reactions to introduce the fluorine atom and other functional groups.
Formation of the Octahydrocyclopenta[c]pyrrole Core: This step involves cyclization reactions under specific conditions to form the core structure.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, high-throughput screening of reaction conditions, and continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine ring structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Pyrrole-containing analogs: These compounds possess a pyrrole ring and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(2-methylphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its fluoropyrimidine moiety and octahydrocyclopenta[c]pyrrole core provide a distinct chemical profile that sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H23FN4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-N-(2-methylphenyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H23FN4O2/c1-14-5-2-3-7-17(14)24-19(26)25-11-15-6-4-8-20(15,12-25)13-27-18-22-9-16(21)10-23-18/h2-3,5,7,9-10,15H,4,6,8,11-13H2,1H3,(H,24,26) |
InChI Key |
MELVYHQPOVFZEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F |
Origin of Product |
United States |
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